molecular formula C14H18Cl2N4 B1432604 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride CAS No. 1427195-19-4

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride

Cat. No. B1432604
CAS RN: 1427195-19-4
M. Wt: 313.2 g/mol
InChI Key: NNUPFUNYMQHELR-UHFFFAOYSA-N
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Description

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1427195-19-4 . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4.2ClH/c1-6-16-14 (17-7-1)12-2-4-13 (5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 .

Scientific Research Applications

Derivatization Reagent for Peptides

This compound may be used as a derivatization reagent for the carboxyl groups on peptides, aiding in spectrophotometric analysis of phosphopeptides .

Anticancer Activity

It has shown potential in cancer research, particularly in inducing loss of cell viability in breast cancer cells, comparable to known treatments .

Pharmacological Activities

Piperazine derivatives, including this compound, exhibit a range of pharmacological activities such as antifungal, antipsychotic, antimicrobial, antioxidant, antimalarial, and anti-HIV protease activity .

Neuroprotection and Anti-inflammatory Activity

The compound’s derivatives have been evaluated for neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .

Anti-inflammatory Agents

Pyrimidine-based compounds are known to function as anti-inflammatory agents by inhibiting COX enzymes and reducing the generation of PGE 2 .

Structural Analysis

It is used in structural analysis where its structure is determined by various spectroscopic methods such as HRMS, IR, 1H and 13C NMR experiments .

Synthesis of SSRIs

Derivatives of this compound have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .

Atypical Antipsychotic Agents

A series of derivatives have been designed and synthesized in an effort to prepare novel atypical antipsychotic agents .

MilliporeSigma - 1-(2-Pyrimidyl)piperazine MDPI - Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones Springer - Protective Effects of a Piperazine Derivative Springer - Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine RSC - Research developments in the syntheses, anti-inflammatory activities MDPI - Molbank Europe PMC - Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl) Springer - Design, synthesis, and preliminary in vitro and in vivo

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUPFUNYMQHELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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